molecular formula C21H16N4 B5340260 (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile

Cat. No.: B5340260
M. Wt: 324.4 g/mol
InChI Key: XASIFWNSKWHOHX-SSZFMOIBSA-N
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Description

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.

    Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the benzimidazole and pyrrole moieties through a suitable linker, such as a nitrile group, under basic or catalytic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the benzimidazole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.

Industry

    Agriculture: It may be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrole Derivatives: Compounds such as tolmetin and ketorolac, which are used as anti-inflammatory drugs.

Uniqueness

The uniqueness of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile lies in its specific structural features, such as the combination of benzimidazole and pyrrole rings, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4/c1-15-9-10-19-20(12-15)24-21(23-19)16(14-22)13-18-8-5-11-25(18)17-6-3-2-4-7-17/h2-13H,1H3,(H,23,24)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIFWNSKWHOHX-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CN3C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CN3C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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